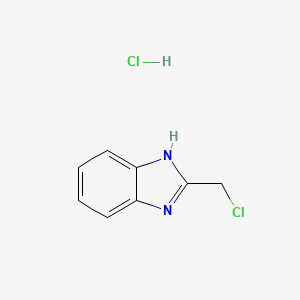

2-(chloromethyl)-1H-benzimidazole hydrochloride

Description

Properties

IUPAC Name |

2-(chloromethyl)-1H-benzimidazole;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2.ClH/c9-5-8-10-6-3-1-2-4-7(6)11-8;/h1-4H,5H2,(H,10,11);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIXABTCJZHHRFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)CCl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91862-40-7 | |

| Record name | 2-(chloromethyl)-1H-1,3-benzodiazole hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(chloromethyl)-1H-benzimidazole hydrochloride typically involves the reaction of o-phenylenediamine with chloroacetic acid in the presence of hydrochloric acid. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the benzimidazole ring. The chloromethyl group is introduced by reacting the benzimidazole with chloromethylating agents such as chloromethyl methyl ether or chloromethyl chloroformate under acidic conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Reactivity of the Chloromethyl Group

The chloromethyl (-CH2Cl) group undergoes nucleophilic substitution reactions due to its polar C-Cl bond. Key reactions include:

Alkylation Reactions

The compound acts as an alkylating agent, transferring the chloromethyl group to nucleophiles:

-

With amines : Forms secondary or tertiary amines.

-

With thiols : Produces thioether derivatives.

Hydrolysis

In aqueous basic conditions, the chloromethyl group hydrolyzes to a hydroxymethyl derivative:

Benzimidazole Core Reactivity

-

Nitration : Introduces nitro groups at positions 4 or 5.

-

Sulfonation : Forms sulfonic acid derivatives.

Comparative Reactivity with Other Benzimidazoles

| Compound | Substituent | Key Reactivity |

|---|---|---|

| 2-Mercaptobenzimidazole | -SH at position 2 | Thiol-disulfide exchange, metal chelation |

| 5-Methylbenzimidazole | -CH3 at position 5 | Electrophilic substitution at position 4 |

| 2-(Chloromethyl)-1H-benzimidazole | -CH2Cl at position 2 | Nucleophilic substitution, alkylation |

The chloromethyl group distinguishes this compound by enabling alkylation-driven modifications, unlike other benzimidazoles focused on redox or coordination chemistry .

Stability and Decomposition

-

Thermal degradation : Above 150°C, the chloromethyl group may eliminate HCl, forming a reactive methylene intermediate.

-

Light sensitivity : Prolonged UV exposure leads to radical-mediated decomposition.

Scientific Research Applications

Antimicrobial and Antifungal Activities

Benzimidazole derivatives, including 2-(chloromethyl)-1H-benzimidazole hydrochloride, have been extensively studied for their antimicrobial properties. Research indicates that compounds derived from benzimidazole exhibit significant antibacterial activity against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive and Gram-negative bacteria.

Case Studies:

- A study synthesized a series of 2-chloromethyl-1H-benzimidazole derivatives, which were screened for their antimicrobial activity against reference strains. Results showed that certain derivatives demonstrated potent antibacterial effects, with minimal inhibitory concentrations (MICs) comparable to established antibiotics .

- Another investigation focused on the antifungal properties of these derivatives, revealing effective inhibition against fungi such as Candida species and Aspergillus .

Antitumor Properties

The potential of this compound as an antitumor agent has garnered attention in recent years. The compound's structural characteristics allow it to interfere with cellular processes involved in tumor growth.

Research Findings:

- Studies have indicated that benzimidazole derivatives can inhibit tubulin polymerization, a mechanism crucial for cancer cell division. This action positions them as promising candidates for developing new anticancer drugs .

- Specific benzimidazole derivatives have shown selective cytotoxicity towards cancer cell lines, suggesting their potential use in targeted cancer therapies.

Role as a Synthetic Intermediate

This compound serves as an important intermediate in the synthesis of various pharmaceutical compounds. It is utilized in the preparation of complex molecules that exhibit therapeutic properties.

Synthetic Applications:

- The compound has been employed in the synthesis of N-(2-chloromethyl-1-methyl-1H-benzimidazole) derivatives, which are precursors to anticoagulant medications like dabigatran etexilate . This highlights its utility in developing novel therapeutic agents.

- Additionally, it plays a role in creating other functionalized benzimidazole derivatives that enhance biological activity through structural modifications .

Summary of Key Properties and Applications

| Property/Activity | Description |

|---|---|

| Antimicrobial | Effective against MRSA and other bacterial strains; exhibits antifungal activity against Candida. |

| Antitumor | Inhibits tubulin polymerization; selective cytotoxicity towards cancer cell lines. |

| Synthetic Intermediate | Used in synthesizing anticoagulants and other therapeutic agents; facilitates structural modifications. |

Mechanism of Action

The mechanism of action of 2-(chloromethyl)-1H-benzimidazole hydrochloride involves its interaction with nucleophilic sites in biological molecules. The chloromethyl group can form covalent bonds with nucleophilic amino acids in proteins, leading to the inhibition of enzyme activity or disruption of protein function. This reactivity underlies its potential antimicrobial and anticancer properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Based Comparisons

Chloroalkyl-Substituted Benzimidazoles

5,6-Dichloro-2-(chloromethyl)-1H-benzimidazole

- Structure : Additional chlorine atoms at positions 5 and 4.

- Synthesis : Prepared from 4,5-dichlorobenzene-1,2-diamine and ethyl 2-chloroethanimidoate dihydrochloride in dichloromethane (70% yield) .

- Key Differences : Enhanced electron-withdrawing effects from dichloro substitution may alter reactivity and biological activity compared to the parent compound.

2-(2-Chloroethyl)-1H-benzimidazole Hydrochloride Structure: Chloroethyl (-CH₂CH₂Cl) substituent at position 2. Molecular Weight: 217.095 g/mol . Applications: Limited data, but longer alkyl chains may influence lipophilicity and membrane permeability.

Aromatic/Functional Group-Substituted Derivatives

2-(Chloromethyl)-4,7-diphenyl-1H-benzimidazole Structure: Phenyl groups at positions 4 and 5. Synthesis: Uses 1,1':4',1''-terphenyl-2',3'-diamine and ethyl 2-chloroethanimidoate dihydrochloride (71% yield) .

2-(Chloromethyl)-1-methyl-5-nitro-1H-benzimidazole Structure: Methyl group at position 1 and nitro (-NO₂) at position 3. Synthesis: Not explicitly detailed, but nitro groups are typically introduced via nitration . Applications: Nitro groups may confer antibacterial or antiparasitic activity, though toxicity risks increase .

Key Research Findings and Trends

Antifungal Potency: Chloromethyl derivatives consistently show stronger antifungal activity than non-halogenated analogs, likely due to enhanced electrophilicity .

Solubility vs. Bioactivity: Amino acid-coupled derivatives (e.g., 3a-d in ) exhibit improved aqueous solubility but variable bioactivity, highlighting a trade-off in drug design.

Structural Stability : Hydrogen bonding (N–H···Cl) and π-π stacking in 2-(chloromethyl)benzimidazolium chloride stabilize crystal structures, relevant for material science .

Biological Activity

2-(Chloromethyl)-1H-benzimidazole hydrochloride is a synthetic compound that belongs to the benzimidazole family, which is well-known for its diverse biological activities. The benzimidazole nucleus serves as a crucial pharmacophore in drug discovery, exhibiting properties such as antimicrobial, antiviral, antitumor, antihistaminic, and antihelminthic activities. This article focuses on the biological activity of this compound, summarizing recent research findings, case studies, and relevant data.

Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against various bacterial strains using the Kirby–Bauer disc diffusion method. The compound demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 20 | 32 |

| Bacillus subtilis | 18 | 64 |

| Escherichia coli | 15 | 128 |

| Pseudomonas aeruginosa | 12 | 256 |

The results indicate that the compound is particularly effective against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) comparable to standard antibiotics like tetracycline .

Antifungal Activity

Recent studies have also explored the antifungal properties of derivatives synthesized from 2-(chloromethyl)-1H-benzimidazole. A series of compounds showed moderate to significant antifungal activity against various phytopathogenic fungi.

Table 2: Antifungal Activity of Benzimidazole Derivatives

| Compound | Fungal Strain | MIC (µg/mL) |

|---|---|---|

| Compound A (from synthesis) | Fusarium oxysporum | 50 |

| Compound B | Aspergillus niger | 100 |

| Compound C | Candida albicans | 75 |

These findings suggest that modifications to the benzimidazole structure can enhance antifungal potency, making it a promising scaffold for developing new antifungal agents .

Antitumor Activity

The cytotoxic effects of this compound have been investigated in vitro against various cancer cell lines. Studies indicated that certain derivatives exhibit significant antiproliferative activity.

Table 3: Cytotoxic Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| K-562 (human leukemia) | 15 |

| MCF7 (breast cancer) | 20 |

| HepG2 (liver cancer) | 25 |

The presence of the chloromethyl group was found to enhance cytotoxicity, indicating its potential as an antitumor agent .

Case Study: Antibacterial Efficacy

In a study conducted by Goker et al., a series of benzimidazole derivatives were synthesized and tested for their antibacterial properties. The results showed that compounds with a chloromethyl substitution exhibited enhanced activity against methicillin-resistant Staphylococcus aureus (MRSA), with MIC values ranging from 0.39 to 0.78 µg/mL. This highlights the potential application of these compounds in treating resistant bacterial infections .

Case Study: Antifungal Properties

Another investigation focused on synthesizing novel benzimidazole derivatives for antifungal applications. The study revealed that specific modifications to the benzimidazole structure increased efficacy against plant pathogens, suggesting that these derivatives could be developed as agricultural fungicides .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.